1,3-Oxazinane

Beschreibung

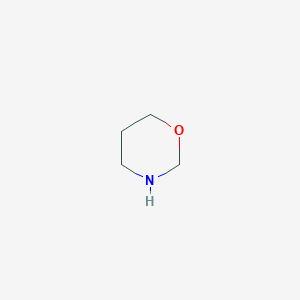

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-oxazinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-2-5-4-6-3-1/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQPOOAJESJYDLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80301901 | |

| Record name | 1,3-oxazinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14558-49-7 | |

| Record name | 2H-1,3-Oxazine, tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014558497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14558-49-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-oxazinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-oxazinane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-1,3-OXAZINE, TETRAHYDRO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WM6T7ZJ9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,3 Oxazinane Derivatives

Classical and Established Cyclization Pathways

Traditional methods for the synthesis of 1,3-oxazinanes have long relied on well-established condensation and cyclization reactions. These methods are valued for their reliability and the use of readily available starting materials.

Mannich-Type Condensation Reactions in 1,3-Oxazinane Synthesis

The Mannich reaction is a cornerstone in the synthesis of this compound derivatives. This three-component organic reaction involves the aminoalkylation of an acidic proton located next to a carbonyl group, utilizing an aldehyde (commonly formaldehyde) and a primary or secondary amine or ammonia. organic-chemistry.org The product of this reaction is a β-amino-carbonyl compound, also known as a Mannich base. acs.org

The mechanism of the Mannich reaction commences with the formation of an iminium ion from the amine and the aldehyde. organic-chemistry.orgbohrium.com The compound containing a carbonyl functional group can then tautomerize to its enol form, which subsequently attacks the electrophilic iminium ion to form the Mannich base. bohrium.comacs.org In the context of this compound synthesis, a variation of this reaction is often employed where a phenol (B47542), an aldehyde, and a primary amine undergo a cyclocondensation reaction. researchgate.net This approach allows for the one-pot synthesis of various 1,3-oxazine derivatives. nih.gov

A notable example is the ultrasound-mediated condensation of 2-naphthol (B1666908) with formaldehyde (B43269) and primary amines in the presence of a BF3-SiO2 catalyst, which provides the desired 1,3-oxazine derivatives in good to excellent yields under solvent-free conditions. nih.gov The reaction mechanism involves the initial formation of an iminium ion from the primary amine and formaldehyde. This is followed by the reaction of the iminium ion with 2-naphthol and subsequent intramolecular cyclization to yield the final this compound ring structure.

Betti Reaction and Related Approaches

The Betti reaction, first reported by Mario Betti in 1900, is considered a special case of the Mannich reaction. nih.gov It traditionally involves the reaction of an aldehyde, a primary aromatic amine, and a phenol to produce α-aminobenzylphenols, which are known as Betti bases. nih.gov

The synthesis of this compound derivatives can be achieved through a two-step process involving the Betti reaction. First, the Betti base is synthesized through the condensation of a phenol (like 2-naphthol), an aldehyde, and an amine. acs.org In the second step, the resulting Betti base is reacted with another aldehyde, typically formaldehyde, to facilitate the cyclization and formation of the 1,3-oxazine ring. bohrium.com For instance, Betti base derivatives have been successfully transformed into the corresponding 1,3-oxazines by reacting them with formaldehyde in the form of paraformaldehyde or formalin. bohrium.com

This approach has been utilized for the synthesis of a variety of 1,3-disubstituted-2,3-dihydro-1H-naphth[1,2-e] nih.govacs.org-oxazines. organic-chemistry.orgbohrium.com The reaction conditions for the cyclization step can vary, including performing the reaction under microwave irradiation or solvent-free conditions, which can lead to shorter reaction times and excellent yields. bohrium.com

Intramolecular Cyclization Strategies

Intramolecular cyclization represents a powerful strategy for the synthesis of this compound derivatives, where a suitably functionalized acyclic precursor undergoes ring closure. A key advantage of this approach is the potential for high stereocontrol.

One notable method involves the Brønsted acid-catalyzed intramolecular cyclization of N-Cbz-protected diazoketones derived from α-amino acids. bohrium.comnih.govacs.org This reaction, promoted by silica-supported perchloric acid (HClO4), proceeds under metal-free conditions to yield various this compound-2,5-diones in good yields. acs.orgnih.gov The proposed mechanism begins with the protonation of the diazo compound by the Brønsted acid to form a diazonium intermediate. Subsequently, an intramolecular nucleophilic attack from the carbamate (B1207046) (Cbz) carbonyl group occurs, leading to the release of nitrogen gas and the formation of an ammonium (B1175870) intermediate, which then cyclizes to the oxazinanone product. nih.gov

Another example of intramolecular cyclization is the microwave-assisted synthesis of spiro-1,3-oxazine derivatives. This method involves the cyclization of N-2-(1'-cyclohexenyl)ethyl-acetamides or benzamides, catalyzed by in situ generated trimethylsilyl (B98337) iodide. This reaction is characterized by its very short reaction times. nih.gov

Advanced Catalytic Approaches

Modern synthetic chemistry has seen the emergence of advanced catalytic methods that offer enhanced efficiency, selectivity, and functional group tolerance for the synthesis of complex molecules, including this compound derivatives.

Metal-Catalyzed Cycloaddition and Rearrangement Reactions

Metal catalysts, particularly those based on transition metals, have enabled the development of novel cycloaddition and rearrangement reactions for the construction of the this compound ring system.

A palladium-catalyzed [4+2] cycloaddition reaction has been developed for the synthesis of a wide range of 1,3-oxazinanes. organic-chemistry.orgacs.orgorganic-chemistry.org This method involves the decarboxylation of 5-methylene-1,3-oxazinan-2-ones to generate aza-π-allylpalladium 1,4-dipoles. These dipoles then undergo a cycloaddition reaction with 1,3,5-triazinanes to afford the desired this compound derivatives in very good yields. organic-chemistry.orgacs.orgorganic-chemistry.org

A highly efficient and stereospecific method for the synthesis of N-H-1,3-oxazinanes involves a ruthenium-catalyzed N-demethylative rearrangement of isoxazolidines. organic-chemistry.orgbohrium.comnih.govacs.org This reaction provides a direct route to synthetically useful cis-1,3-oxazinanes, which are valuable building blocks that can be subsequently converted to syn-1,3-aminoalcohols. organic-chemistry.orgacs.orgnih.gov

The reaction proceeds with isoxazolidine (B1194047) intermediates, which can be generated in situ from a nitrone and a styrene. nih.govacs.org The ruthenium catalyst facilitates the rearrangement and demethylation of the isoxazolidine to stereospecifically yield the enantioenriched cis-1,3-oxazinane. bohrium.comnih.gov This methodology has been successfully applied to the asymmetric total syntheses of bioactive molecules. nih.govacs.org

The following table summarizes the key synthetic methodologies discussed:

| Methodology | Section | Key Features | Starting Materials | Product Type |

| Mannich-Type Condensation | 2.1.1 | Three-component reaction, often one-pot. | Phenol, Aldehyde, Primary Amine | This compound Derivatives |

| Betti Reaction Approach | 2.1.2 | Two-step process: Betti base formation then cyclization. | Phenol, Aldehyde, Amine (for Betti base); then another Aldehyde | This compound Derivatives |

| Intramolecular Cyclization | 2.1.3 | Ring closure of an acyclic precursor. | N-Cbz-protected diazoketones, N-alkenylamides | This compound-2,5-diones, Spiro-1,3-oxazines |

| Palladium-Catalyzed Cycloaddition | 2.2.1 | [4+2] cycloaddition of in situ generated 1,4-dipoles. | 5-Methylene-1,3-oxazinan-2-ones, 1,3,5-Triazinanes | This compound Derivatives |

| Ruthenium-Catalyzed Rearrangement | 2.2.1.1 | Stereospecific N-demethylative rearrangement. | Isoxazolidines | N-H-1,3-Oxazinanes |

Lewis Acid and Brønsted Acid Catalysis in Multicomponent Reactions

Multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like 1,3-oxazinanes in a single step, and the use of acid catalysis is central to many of these transformations.

Lewis Acid Catalysis: Lewis acids are effective catalysts for the construction of the this compound ring system. A notable example is the stereospecific synthesis of this compound-2,4-diones from epoxides, isocyanates, and carbon monoxide. This three-component reaction is catalyzed by the complex [(salph)Al(THF)₂]⁺[Co(CO)₄]⁻, where the aluminum center functions as a Lewis acid. nih.gov The reaction proceeds with high selectivity and yield under optimized conditions. This methodology is particularly effective with highly electrophilic isocyanates and is applicable to a variety of epoxide substrates. nih.gov Another Lewis acid, BF₃-SiO₂, has been used to catalyze the condensation of 2-naphthol, formaldehyde, and primary amines under solvent-free and ultrasound-mediated conditions, affording 1,3-oxazine derivatives in excellent yields. researchgate.netresearchgate.net

Brønsted Acid Catalysis: Brønsted acids are also widely employed in MCRs to synthesize 1,3-oxazines, often through a Mannich-type reaction sequence. For instance, the one-pot condensation of a β-naphthol, an aromatic amine, and formaldehyde can be efficiently catalyzed by alum (KAl(SO₄)₂·12H₂O) in water. tandfonline.com This approach provides a simple, inexpensive, and environmentally friendly route to various naphthoxazine derivatives. The reaction involves the acid-catalyzed formation of an iminium ion from the amine and formaldehyde, which then undergoes electrophilic substitution onto the electron-rich naphthol ring, followed by cyclization with another molecule of formaldehyde to close the this compound ring. tandfonline.com

Stereoselective and Enantioselective Construction of this compound Skeletons

The synthesis of enantiomerically pure 1,3-oxazinanes is of great importance due to their potential applications as chiral building blocks and in pharmaceuticals.

Chiral Auxiliary-Controlled Methods: The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry. wikipedia.org In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. williams.edu While the closely related oxazolidinones are more commonly cited as chiral auxiliaries for reactions like asymmetric alkylations and aldol (B89426) condensations, the same principles apply to the this compound system. researchgate.netrsc.org The auxiliary, which contains a pre-existing stereocenter, biases the formation of one diastereomer over the other. After the desired stereocenter has been set, the auxiliary can be cleaved and recovered. wikipedia.org

Chiral Ligand-Controlled Methods: An alternative and often more atom-economical approach is the use of a chiral catalyst, where a small amount of a chiral ligand in conjunction with a metal center directs the enantioselectivity of the reaction. A highly efficient one-pot synthesis of chiral 1,3-oxazinanes has been developed using a chiral magnesium phosphate (B84403) catalyst. acs.orgorganic-chemistry.org This method involves the enantioselective addition of an alcohol (3-bromopropanol) to an imine, catalyzed by the chiral magnesium complex. organic-chemistry.org The resulting hemiaminal intermediate then undergoes an intramolecular cyclization under mild basic conditions to yield the chiral this compound with moderate to good enantioselectivity. acs.orgorganic-chemistry.org This catalytic asymmetric approach avoids the need for stoichiometric amounts of a chiral auxiliary. nih.govscispace.comnih.gov

The "chiral pool" provides a valuable source of enantiomerically pure starting materials for the synthesis of complex chiral molecules. researchgate.net Natural products such as amino acids and carbohydrates are readily available as single enantiomers and can be chemically transformed into chiral this compound derivatives, thereby transferring the inherent chirality of the starting material to the final product.

For example, a synthetic method to produce chiral 6-hydroxymethyl 1,3-oxazinan-2-ones utilizes optically pure 3-hydroxy-γ-butyrolactone, which is itself derived from carbohydrates. researchgate.net The synthesis involves the reaction of the lactone with a primary amine to form an amide, which is then reduced and carbonylated to furnish the desired chiral 1,3-oxazinan-2-one. researchgate.net Similarly, amino acids like L-serine serve as versatile chiral precursors for related heterocyclic systems like oxazolidinones, demonstrating a clear synthetic strategy where the stereocenter of the amino acid defines the stereochemistry of the final heterocyclic product. eurekaselect.com

Green Chemistry Principles in this compound Synthesis

Adherence to the principles of green chemistry is an increasingly important goal in modern organic synthesis. sciresliterature.org The synthesis of 1,3-oxazinanes has benefited from the development of more environmentally benign methodologies. researchgate.nettpcj.org

Key green chemistry strategies employed include:

Use of Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. An efficient synthesis of naphthoxazine derivatives has been achieved through a one-pot, multicomponent condensation using an aqueous solution of sodium p-toluenesulfonate (NaPTS) as a hydrotropic medium at room temperature. tandfonline.com Similarly, alum has been used as a reusable catalyst for the same transformation in water. tandfonline.com

Solvent-Free Conditions: Eliminating the solvent altogether reduces waste and simplifies purification. The reaction of β-naphthol, formaldehyde, and various amines has been successfully carried out under solvent-free conditions using a recyclable nano-magnetic catalyst (nano-Fe₃O₄@walnut shell/Cu(II)). researchgate.net Another approach involves a grinding technique, which is a solvent-free method for conducting reactions in the solid state. tpcj.org

Use of Reusable Catalysts: Heterogeneous and recyclable catalysts are a cornerstone of green chemistry. For the synthesis of 1,3-oxazines, catalysts such as alum, BF₃-SiO₂, and various nanocatalysts have been employed. researchgate.nettandfonline.comresearchgate.net For example, a nano-Fe₃O₄@walnut shell/Cu(II) catalyst can be easily recovered from the reaction mixture using an external magnet and reused multiple times without a significant loss of activity. researchgate.net

Alternative Energy Sources: The use of alternative energy sources like ultrasound can accelerate reaction rates, often leading to higher yields and shorter reaction times under milder conditions. benthamdirect.com The ultrasound-mediated synthesis of 1,3-oxazines catalyzed by BF₃-SiO₂ under solvent-free conditions is a prime example of this approach. researchgate.netresearchgate.net

Table 3: Application of Green Chemistry Principles in 1,3-Oxazine Synthesis

| Green Principle | Reactants | Catalyst/Conditions | Product | Ref |

|---|---|---|---|---|

| Aqueous Media | α/β-Naphthol, Aniline, Formaldehyde | 30% NaPTS (aq.) | Naphthoxazine | tandfonline.com |

| Solvent-Free | β-Naphthol, Amines, Formaldehyde | nano-Fe₃O₄@walnut shell/Cu(II) | Naphthoxazine | researchgate.net |

| Reusable Catalyst | β-Naphthol, Aniline, Formaldehyde | Alum in water | Naphthoxazine | tandfonline.com |

Aqueous Medium Reactions

The use of water as a solvent in organic synthesis offers numerous advantages, including low cost, non-toxicity, and enhanced safety. In the context of this compound synthesis, aqueous hydrotropic solutions have been successfully employed. researchgate.net For instance, the one-pot, multicomponent condensation of an α- or β-naphthol, an aniline, and formaldehyde can be efficiently carried out in an aqueous 30% sodium p-toluenesulfonate (NaPTS) solution at room temperature. researchgate.net This method is advantageous as the aqueous hydrotropic medium is reusable, inexpensive, and readily available. researchgate.net

Another notable advancement in aqueous medium synthesis is the use of magnetic solid acid nanocatalysts. researchgate.net One such catalyst, based on ferrierite, has been utilized for the green synthesis of researchgate.netdntb.gov.ua-oxazine derivatives in water at room temperature. researchgate.net This approach allows for high to excellent yields of the desired products with short reaction times, coupled with an easy workup procedure. researchgate.net

The selection of an appropriate solvent system is crucial for the efficiency and environmental footprint of the synthesis. The following table details examples of this compound derivative synthesis in aqueous media.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Medium | Reaction Conditions | Yield | Reference |

| α-Naphthol | Aniline | Formaldehyde | 30% aq. NaPTS | Room Temperature | High | researchgate.net |

| β-Naphthol | Aniline | Formaldehyde | 30% aq. NaPTS | Room Temperature | High | researchgate.net |

| Various | Various | Various | M-FER/TEPA/SO3H in Water | Room Temperature | High to Excellent | researchgate.net |

Catalyst Development for Sustainable Synthesis

The development of efficient and reusable catalysts is a cornerstone of sustainable chemistry. In the synthesis of this compound derivatives, significant progress has been made in designing catalysts that are not only highly active but also environmentally friendly.

Magnetic nanocatalysts have emerged as a promising class of materials due to their ease of separation and recyclability. For example, a magnetic solid acid nanocatalyst based on ferrierite (M-FER/TEPA/SO3H) has been successfully prepared and used for the synthesis of researchgate.netdntb.gov.ua-oxazine derivatives in water. researchgate.net This catalyst can be easily recovered from the reaction mixture using an external magnet, allowing for its reuse without a significant loss of activity. researchgate.net

Another approach involves the use of supported catalysts, such as boron trifluoride supported on silica (B1680970) (BF3-SiO2) or HY zeolite (BF3/HY). researchgate.net These solid acid catalysts have demonstrated high efficiency in the synthesis of 1,3-oxazine derivatives. researchgate.net For instance, BF3-SiO2 has been used in the ultrasound-mediated condensation of 2-naphthol with formaldehyde and primary amines under solvent-free conditions, affording the desired products in good to excellent yields. researchgate.net

Bio-based catalysts are also gaining traction. A notable example is a nano-Fe3O4@walnut shell/Cu(II) composite, which has been employed as an eco-friendly and bio-based magnetic nanocatalyst for the one-pot synthesis of 1,3-oxazine derivatives under solvent-free conditions. researchgate.net This protocol offers several advantages, including excellent yields, short reaction times, and a clean and convenient procedure. researchgate.net

The following table summarizes various sustainable catalysts developed for the synthesis of this compound derivatives.

| Catalyst | Catalyst Type | Key Features | Application | Reference |

| M-FER/TEPA/SO3H | Magnetic Solid Acid Nanocatalyst | Reusable, Easy Separation | Synthesis in Water | researchgate.net |

| BF3/HY | Supported Boron Trifluoride | Uniform Dispersion | General Synthesis | researchgate.net |

| BF3-SiO2 | Supported Boron Trifluoride | High Efficiency | Ultrasound-mediated, Solvent-free Synthesis | researchgate.net |

| Nano-Fe3O4@walnut shell/Cu(II) | Bio-based Magnetic Nanocatalyst | Eco-friendly, Reusable | Solvent-free Synthesis | researchgate.net |

Mechanistic Investigations of 1,3 Oxazinane Transformations

Elucidation of Cycloaddition Reaction Mechanisms

Cycloaddition reactions are powerful tools for the construction of the 1,3-oxazinane ring. Understanding the underlying mechanisms is key to controlling the stereoselectivity and regioselectivity of these transformations.

A notable example is the multicomponent reaction catalyzed by a [Lewis Acid]+[Co(CO)4]− complex to synthesize this compound-2,4-diones from epoxides, isocyanates, and carbon monoxide. nih.gov Mechanistic investigations, including labeling and stereochemical studies, suggest that the reaction proceeds through a common intermediate that can lead to either a β-lactone or the desired this compound-2,4-dione. nih.gov This catalytic system has proven effective for a variety of epoxides and isocyanates, particularly those that are highly electrophilic. nih.gov

Another significant cycloaddition is the [4+2] annulation of cyclic N-sulfimines. This method has been developed for the asymmetric synthesis of enantioenriched this compound derivatives. researchgate.net The reaction of cyclic N-sulfimines with δ-hydroxy-α,β-unsaturated ketones yields polyheterotricyclic 1,3-oxazinanes with high enantiomeric excess. researchgate.net The proposed mechanism involves a cascade hydroamination/redox reaction catalyzed by gold complexes and a Brønsted acid. researchgate.net

Furthermore, palladium-catalyzed decarboxylative [4+2] cycloadditions of vinyl benzoxazinanones with cyclic N-sulfimines provide another route to fused this compound structures. organic-chemistry.org These reactions generate aza-π-allylpalladium 1,4-dipoles that react with 1,3,5-triazinanes. organic-chemistry.orgresearchgate.net DFT calculations have been employed to study the [3+3] cycloaddition of isatin-derived azomethine ylides with 2-indolylmethanols, which provides chiral spiro-oxindoles containing a this compound ring. mdpi.com These studies help to elucidate the factors controlling the observed diastereoselectivity and enantioselectivity. mdpi.com

The reaction of N-tosylazetidine with carbonyl compounds, mediated by a Lewis acid like Cu(OTf)2, proceeds via a nucleophilic ring-opening followed by a [4+2] cycloaddition to form 1,3-oxazinanes. iitk.ac.in Stereochemical studies have confirmed that this process occurs through an SN2-type mechanism, resulting in an inversion of stereochemistry at the C4 position of the starting azetidine. iitk.ac.in

The table below summarizes key cycloaddition reactions for the synthesis of 1,3-oxazinanes and the proposed mechanistic features.

| Reactants | Catalyst/Conditions | Product | Mechanistic Features |

| Epoxides, Isocyanates, CO | [(salph)Al(THF)2]+[Co(CO)4]− | This compound-2,4-diones | Formation of a common intermediate leading to either β-lactone or this compound-2,4-dione. nih.gov |

| Cyclic N-sulfimines, δ-hydroxy-α,β-unsaturated ketones | Organocatalyst | Enantioenriched polyheterotricyclic 1,3-oxazinanes | Asymmetric [4+2]-annulation. researchgate.net |

| Vinyl benzoxazinanones, Cyclic N-sulfimines | Palladium catalyst | Fused 1,3-oxazinanes | Decarboxylative [4+2] annulation. organic-chemistry.org |

| Isatin-derived azomethine ylides, 2-indolylmethanols | Chiral phosphoric acid | Chiral spiro-oxindoles with a this compound ring | [3+3] cycloaddition. mdpi.com |

| N-Tosylazetidine, Carbonyl compounds | Cu(OTf)2 | 1,3-Oxazinanes | SN2-type nucleophilic ring opening followed by [4+2] cycloaddition. iitk.ac.in |

Detailed Studies on Ring Opening and Cleavage Processes

The this compound ring can undergo various ring-opening and cleavage reactions, providing access to valuable functionalized acyclic compounds. A simple treatment of Boc-protected 1,3-oxazinanes with trifluoroacetic acid (TFA) in tetrahydrofuran (B95107) (THF) leads to the cleavage of the aminal group, yielding N-Boc-1,3-aminoalcohols. nih.gov These chiral intermediates are valuable for asymmetric synthesis and can be further oxidized to β-amino acids. nih.gov

In some cases, the N–O bond of the this compound ring can be cleaved. For instance, attempts to cleave the N-O bond in certain functionalized oxazinane derivatives to produce amino alcohols have been met with challenges, highlighting the stability of this bond under specific conditions. nih.gov The hydrolysis of N-methoxy-1,3-oxazinanes is acid-catalyzed. utupub.fi Kinetic studies on a series of N-methoxy-2-phenyl-1,3-oxazinanes revealed a Hammett reaction constant of ρ = -1.40, indicating the development of positive charge in the transition state. utupub.fi

Computational studies using Density Functional Theory (DFT) have provided deeper insights into the ring-opening processes. rsc.orgmendeley.comresearchgate.net For example, in the thermal amine-promoted transformations of certain oxazinane rings, steric effects can lead to the breaking of the O–N bond in the transition state, resulting in the transformation of the six-membered ring into a five-membered ring. rsc.orgmendeley.comresearchgate.net This ring cleavage to a five-membered ring was a previously unknown phenomenon. rsc.org

Exploration of Isomerization and Rearrangement Pathways

Isomerization and rearrangement reactions of 1,3-oxazinanes provide pathways to stereoisomers or structurally different heterocyclic systems.

The isomerization of substituted 1,3-oxazinanes can be promoted by thermal treatment with an amine, such as triethylamine (B128534) (Et3N). researchgate.net For example, a mixture of diastereomeric 6-ethoxy-5,6-dihydro-4H-1,2-oxazine-3-carboxylates can be converted to a single diastereomer upon treatment with Et3N. researchgate.net

Mechanistic studies, employing DFT calculations, have shown that this isomerization proceeds through the abstraction of the C-3 hydrogen atom by the amine's nitrogen atom. rsc.orgmendeley.comresearchgate.net This is followed by the re-recruitment of the hydrogen from the amine to the C-3 position of the resulting enolate, which can lead to either the original or an isomeric conformer. rsc.orgmendeley.comresearchgate.net These calculations have also revealed that steric effects can influence the breaking of the O-N bond in the transition state, potentially leading to ring contraction. rsc.orgmendeley.com

Ylide-mediated rearrangements offer another avenue for the transformation of this compound precursors. While direct ylide-mediated rearrangements of the this compound ring itself are not extensively documented, related rearrangements of similar oxonium ylides provide mechanistic insights. The competition between nih.govmendeley.com- and rsc.orgmendeley.com-oxonium ylide rearrangements is influenced by steric factors in structurally rigid systems. nih.gov The formation of diastereoisomeric products in rsc.orgmendeley.com-Stevens rearrangements has been attributed to a cleavage/rearrangement/recombination pathway. nih.gov

In the context of related heterocycles, sulfur ylides have been shown to react with α,β-unsaturated nitrones to form 3,6-dihydro-2H-1,2-oxazines through a sequential addition and rearrangement involving an aziridine (B145994) N-oxide intermediate. nii.ac.jp This highlights the potential for ylide chemistry to access diverse heterocyclic structures.

Stereochemical Implications in Reaction Mechanisms

The stereochemical outcome of reactions involving 1,3-oxazinanes is a critical aspect of their synthetic utility. In the Lewis acid-mediated reaction of N-tosylazetidine with carbonyl compounds, the formation of trans-substituted-1,3-oxazinanes is observed exclusively from racemic starting material. iitk.ac.in When enantiomerically pure (S)-2-phenyl-N-tosylazetidine is used, the resulting 1,3-oxazinanes and γ-amino alcohols are formed with inverted stereochemistry, confirming an S_N2-type mechanism for the ring opening. iitk.ac.in

In the synthesis of this compound-2,4-diones from epoxides, isocyanates, and CO, the reaction is stereospecific. nih.gov The stereochemistry of the epoxide is retained in the final product. nih.gov Similarly, the ruthenium-catalyzed N-demethylative rearrangement of isoxazolidines to N-H-1,3-oxazinanes is a stereospecific process. organic-chemistry.org

The enantioselective lithiation of Boc-1,3-oxazinanes using a chiral base, followed by a Negishi cross-coupling reaction, allows for the regio- and enantiodivergent synthesis of C4- and C5-functionalized products. nih.gov The absolute configuration of the arylated 1,3-oxazinanes was determined to be (S) when using (+)-sparteine as the chiral ligand. nih.gov The use of the opposite enantiomer of the chiral ligand provides access to the enantiomeric products. nih.gov

Frontier molecular orbital theory is a useful tool for predicting the stereochemical course of cycloaddition reactions. libretexts.org For concerted pericyclic reactions like the Diels-Alder reaction, the symmetry of the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile dictates that the reaction proceeds with suprafacial geometry under thermal conditions. libretexts.org

The table below provides a list of compounds mentioned in this article and their corresponding PubChem CIDs.

Structural Elucidation and Spectroscopic Characterization of 1,3 Oxazinane Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1,3-oxazinane compounds, offering insights into the molecular framework and conformational preferences. rsc.orgrsc.org

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, provides fundamental information about the chemical environment of individual atoms within the this compound ring and its substituents.

¹H NMR Spectroscopy: The proton NMR spectra of 1,3-oxazinanes display characteristic signals for the methylene (B1212753) protons of the heterocyclic ring. The chemical shifts and coupling constants of these protons are highly dependent on their spatial orientation (axial or equatorial) and the nature of substituents on the ring. For instance, in several (tetrazole)-1,3-oxazinane derivatives, the protons on the oxazinane ring appear in the range of δ 1.66-4.30 ppm. rsc.org For 3-methyl-6-trifluoromethyl-1,3-oxazinane, the ring protons show signals between δ 1.65 and 4.61 ppm. scielo.br

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number and type of carbon atoms. The chemical shifts of the carbon atoms in the this compound ring are indicative of their immediate electronic environment. For example, in (tetrazole)-1,3-oxazinane derivatives, the carbon atoms of the oxazinane ring resonate at specific ppm values, which helps in their structural confirmation. rsc.org In the case of 3-methyl-6-trifluoromethyl-1,3-oxazinane, the C2, C4, C5, and C6 carbons of the oxazinane ring show distinct signals at δ 85.4, 49.7, 38.7, and 74.3 (as a quartet due to coupling with fluorine), respectively. scielo.br

A representative table of ¹H and ¹³C NMR data for a substituted this compound is provided below:

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-2 | 4.28 (d), 4.61 (d) | 85.4 |

| H-4 | 2.89-3.00 (m), 3.14-3.38 (m) | 49.7 |

| H-5 | 1.65-1.77 (m), 1.96-2.04 (m) | 38.7 |

| H-6 | 3.84-3.90 (m) | 74.3 (q) |

| CH₃-N | 2.57 (s) | 19.6 |

| CF₃ | - | 123.6 (q) |

| Data for 3-methyl-6-trifluoromethyl-1,3-oxazinane. scielo.br |

Two-dimensional NMR techniques are invaluable for unambiguously assigning the complex spectra of 1,3-oxazinanes and determining their stereochemistry. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other in the molecule. sdsu.edu This is crucial for tracing the connectivity of the protons around the this compound ring. researchgate.netmdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. semanticscholar.org This is particularly useful for determining the relative stereochemistry and conformational preferences of substituents on the this compound ring. mdpi.com

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the signals of protons with the carbon atoms to which they are directly attached. sdsu.edu This allows for the direct assignment of carbon signals based on the already assigned proton spectrum. researchgate.netmdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is instrumental in piecing together the entire molecular skeleton, especially for confirming the positions of substituents and linking different fragments of the molecule. researchgate.netmdpi.com

The combination of these 2D NMR experiments allows for a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra, which is essential for the structural elucidation of novel this compound derivatives. researchgate.netmdpi.com

While not extensively documented for 1,3-oxazinanes specifically, isotopic labeling, such as the incorporation of ¹⁵N, can be a powerful tool in NMR spectroscopy. It can provide valuable information about the electronic environment of the nitrogen atom in the ring and can aid in studying reaction mechanisms and conformational dynamics. researchgate.net

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. oregonstate.edu For this compound compounds, the IR spectrum provides characteristic absorption bands corresponding to the vibrations of specific bonds. rsc.org

Key IR absorptions for this compound derivatives include:

N-H stretch: For unsubstituted or N-substituted 1,3-oxazinanes with an N-H bond, a characteristic absorption appears in the region of 3300-3500 cm⁻¹. vulcanchem.com

C-H stretch: Aliphatic C-H stretching vibrations are typically observed between 2850 and 3000 cm⁻¹. specac.com

C-O-C stretch: The C-O-C ether linkage in the oxazinane ring gives rise to a strong absorption band, typically in the range of 1050-1250 cm⁻¹. vulcanchem.comspecac.com

C-N stretch: The C-N stretching vibration usually appears in the 1020-1250 cm⁻¹ region. specac.com

The presence of other functional groups, such as carbonyls (C=O) in oxazinanones or thiones (C=S), will result in additional strong and characteristic absorption bands. vulcanchem.comnih.govnih.gov For example, the C=O stretch in this compound-3-carbonyl chloride is expected near 1800 cm⁻¹. vulcanchem.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and elemental composition of this compound compounds. rsc.org It also provides valuable structural information through the analysis of fragmentation patterns.

In a typical mass spectrum of a this compound derivative, the molecular ion peak (M⁺) provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for the calculation of the molecular formula. rsc.org

The fragmentation pattern observed in the mass spectrum is characteristic of the compound's structure. The this compound ring can undergo specific cleavage pathways, leading to the formation of fragment ions. The analysis of these fragments helps in confirming the structure of the molecule. For example, in some (tetrazole)-1,3-oxazinane derivatives, the calculated and found m/z values for the [M+H]⁺ ion were in close agreement, confirming their molecular weights. rsc.org

X-ray Diffraction Analysis for Solid-State Molecular Architecture

This technique has been instrumental in confirming the stereochemistry and absolute configuration of chiral this compound derivatives. nih.gov For instance, the solid-state structures of some 3-acyloxy-1,3-oxazinanes, as determined by X-ray diffraction, have confirmed the findings from NMR studies regarding their preferred conformations. rsc.orgrsc.orgresearchgate.net The data obtained from X-ray analysis serves as a benchmark for validating the structural assignments made by spectroscopic methods. researchgate.net

Complementary Spectroscopic Techniques in Structural Validation

While NMR and IR spectroscopy are foundational in the structural elucidation of 1,3-oxazinanes, a comprehensive understanding of their three-dimensional structure, molecular weight, and conformational dynamics often requires the application of complementary analytical methods. Mass spectrometry, single-crystal X-ray crystallography, and computational modeling are indispensable tools for the unambiguous validation of these heterocyclic structures.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of this compound compounds and for gaining structural insights through the analysis of their fragmentation patterns. Under electron ionization (EI), the this compound ring undergoes characteristic cleavage. A notable fragmentation pathway involves the elimination of substituents at the C(2) position, which is adjacent to both the nitrogen and oxygen atoms. aip.org This susceptibility to cleavage at C(2) is a key diagnostic feature in the mass spectra of this compound derivatives. aip.org

For instance, in 2-methyl-1,3-oxazinane, the elimination of the methyl group to form the [M-CH₃]⁺ ion is a prominent fragmentation event. aip.org The analysis of fragmentation can be complex, but it provides a fingerprint that helps to confirm the core structure and the nature of its substituents. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition with high confidence.

Table 1: Common Fragmentation Patterns in Electron Ionization Mass Spectrometry of Substituted 1,3-Oxazinanes

| Parent Compound Structure | Key Fragmentation Process | Resulting Ion | Significance |

| 2-Alkyl-1,3-oxazinane | Loss of the alkyl group at C(2) | [M-Alkyl]⁺ | Diagnostic for C(2) substitution aip.org |

| General this compound | Loss of a hydrogen radical | [M-H]⁺ | Often observed, forms a stable cyclic iminium ion |

| General this compound | Ring cleavage | [M-CH₂O]⁺, [M-C₂H₄O]⁺ | Indicates the presence of the oxazinane core structure aip.org |

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information for crystalline this compound derivatives. This technique allows for the precise determination of bond lengths, bond angles, and the absolute configuration of chiral centers, offering an unambiguous depiction of the molecule's three-dimensional structure in the solid state. mdpi.comnih.gov

The conformations established by X-ray analysis serve as a crucial benchmark for comparison with data from solution-state NMR studies and computational models. psu.edu For example, X-ray crystallography has been used to:

Confirm the syn configuration of aldol (B89426) adducts derived from N-acyl-1,3-oxazinane-2-thiones. acs.orgacs.org

Unambiguously determine the structure and absolute configuration of highly functionalized Boc-1,3-oxazinanes after stereoselective synthesis. nih.gov

Validate the "O-in" conformation of cis-fused pentamethylene-1,3-oxazinan-4-ones, where the ring oxygen is in a quasi-axial position relative to the fused cyclohexane (B81311) ring. psu.edu

The crystallographic data are often deposited in public databases, such as the Cambridge Crystallographic Data Centre (CCDC), making them accessible for further research. nih.govacs.orgacs.org

Table 2: Example Crystallographic Data for a Dihydro-1,3-benzoxazine Derivative

| Parameter | Value | Reference |

| Compound | 3-(furan-2-ylmethyl)-6-methyl-3,4-dihydro-2H-benzo[e] nih.govnih.govoxazine (B8389632) | mdpi.com |

| Crystal System | Monoclinic | mdpi.com |

| Space Group | P2₁/c | mdpi.com |

| Conformation | Half Chair (Oxazine Ring) | mdpi.com |

| C5–O1–C8 Bond Angle | 114.9(2)° | mdpi.com |

| N1–C8–O1 Bond Angle | 114.57(2)° | mdpi.com |

Computational Methods

Computational chemistry, particularly using Density Functional Theory (DFT), has emerged as a powerful predictive and analytical tool for studying 1,3-oxazinanes. mendeley.com These methods are used to investigate conformational landscapes, predict the relative energies of different conformers (e.g., chair, twist forms), and model the transition states of interconversion pathways. mendeley.comresearchgate.net

Theoretical calculations can elucidate the subtle electronic and steric interactions that govern the conformational preferences of the this compound ring. Key applications include:

Conformational Analysis: Studies on 3-methyltetrahydro-1,3-oxazine using various simulation approximations (HF/6-31G(d), PBE/3z, and RI-MP2/λ2) have mapped its potential energy surface, identifying eight minima corresponding to different conformers and detailing the pathways of their interconversion. researchgate.net

Mechanism Elucidation: DFT calculations have been employed to study the mechanism of isomerization in this compound rings, revealing that the process can proceed through the abstraction and re-recruitment of a hydrogen atom at the C-3 position. mendeley.com

Anomeric Effect Analysis: Computational studies have explored the origin of the anomeric effect in substituted 1,3-oxazinanes, showing that conformational preferences are dictated by a balance of hyperconjugative interactions and non-covalent steric and electrostatic forces. mendeley.com

The synergy between computational predictions and experimental data from techniques like X-ray crystallography and NMR provides a robust framework for the complete structural and conformational characterization of this compound compounds. nih.gov

Table 3: Calculated Conformational Transition Barriers for 3-Methyltetrahydro-1,3-oxazine

| Transition | ΔE≠ (0 K), kcal/mol | ΔH≠, kcal/mol | ΔG≠, kcal/mol |

| Chair ↔ Chair (via N-inversion) | 7.0 | 6.3 | 7.9 |

| Chair ↔ Twist (1,4-T) | 8.8 | 8.1 | 11.2 |

| Chair ↔ Twist (3,6-T(1)) | 10.3 | 9.7 | 12.5 |

| Data derived from computational studies at the RI-MP2/λ2//PBE/3z level of theory. researchgate.net |

Conformational Analysis and Stereochemistry of 1,3 Oxazinane Rings

Conformational Preferences and Equilibria (e.g., Chair, Half-Chair, Twist-Boat Forms)

The 1,3-oxazinane ring, a six-membered heterocycle, predominantly adopts a chair conformation to minimize inherent ring strain. This preference is analogous to cyclohexane (B81311), where the chair form alleviates both angle strain, by maintaining near-tetrahedral bond angles of approximately 111°, and torsional strain, by ensuring a staggered arrangement of substituents on adjacent carbons. libretexts.org

While the chair conformation represents the global energy minimum, the ring is conformationally mobile and can access higher energy forms. The interconversion between the two possible chair forms, a process known as a "ring flip," necessitates passing through several less stable intermediate conformations. libretexts.org Among these, the half-chair is particularly unstable, with a relative energy of about 45 kJ/mol higher than the chair, due to significant angle strain from enforced 120° bond angles in its planar segment and torsional strain from eclipsed bonds. libretexts.org

The boat conformation is also a higher-energy state compared to the chair. Its instability is primarily attributed to unfavorable steric interactions between the "flagpole" hydrogen atoms at the C1 and C4 positions, which are in close proximity (1.83 Å), leading to a repulsion energy of about 12 kJ/mol. libretexts.org Further destabilization arises from torsional strain due to eclipsed C-H bonds. libretexts.orgyoutube.com A slightly more stable variant is the twist-boat conformation, which alleviates some of the flagpole steric strain by twisting the ring. youtube.comwikipedia.org The general hierarchy of conformational stability is Chair < Twist-Boat < Boat < Half-Chair. libretexts.org

Quantum chemical calculations have provided deeper insight into these equilibria. Studies on 3-methyltetrahydro-1,3-oxazine identified eight distinct energy minima on its potential energy surface, corresponding to various chair and twist forms. researchgate.net The transition between the primary axial and equatorial chair conformers is not a simple one-step process but can proceed through multiple pathways involving six unique twist-form intermediates. researchgate.net Similarly, for the parent tetrahydro-1,3-oxazine, nonempirical calculations have mapped seven energy minima (chair and twist conformers) and the corresponding transition states, which possess sofa, half-chair, and boat geometries. researchgate.net

| Conformation | Relative Energy (kJ/mol) | Key Strain Factors |

|---|---|---|

| Chair | 0 | Minimal angle and torsional strain |

| Twist-Boat | ~23 | Reduced flagpole interactions, some torsional strain |

| Boat | ~29 | Flagpole hydrogen steric strain, torsional strain |

| Half-Chair | ~45 | Significant angle and torsional strain |

Studies on Anomeric Effects in this compound Systems

The anomeric effect is a critical stereoelectronic principle that often dictates the conformational preferences in heterocyclic systems. It describes the tendency for a heteroatomic substituent adjacent to another heteroatom within a ring to favor an axial orientation, a counterintuitive preference when considering only steric hindrance. wikipedia.org This effect is prominent in this compound rings.

The physical origin of the anomeric effect is generally attributed to a stabilizing hyperconjugative interaction. This involves the delocalization of electron density from a lone pair on a ring heteroatom (like the oxygen or nitrogen in this compound) into the adjacent antibonding (σ) orbital of a C-X bond, where X is an electronegative substituent. This n → σ interaction is maximized when the lone pair and the C-X bond are anti-periplanar, a geometry achieved when the substituent is in the axial position.

Detailed computational investigations on substituted this compound rings have confirmed that their conformational behavior is governed by a delicate balance between these hyperconjugative interactions and other non-covalent forces, including steric repulsion, van der Waals forces, dipole-dipole interactions, and hydrogen bonding. rsc.org Advanced techniques such as Density Functional Theory (DFT) combined with Natural Bond Orbital (NBO) analysis are employed to quantify the contributions of these competing effects. rsc.org Such analyses allow for a thorough exploration of the specific hyperconjugative interactions between the lone pairs of the ring's oxygen and nitrogen atoms and the various acceptor σ* orbitals, providing a quantitative basis for the observed conformational preferences. rsc.org The magnitude of the anomeric effect is not constant but varies depending on the specific atoms and substituents involved. wikipedia.org

Nitrogen Inversion Dynamics and Barriers

A key dynamic process in 1,3-oxazinanes is nitrogen inversion, a type of pyramidal inversion where the nitrogen atom and its attached substituents rapidly oscillate through a planar transition state. wikipedia.org This fluxional process provides a low-energy pathway for the interconversion of stereoisomers. If the nitrogen atom is a stereocenter, this rapid inversion typically leads to racemization, making the resolution of enantiomers impossible under normal conditions. wikipedia.org

The surrounding medium also modulates these dynamics. DFT simulations of both unsubstituted and N-methyltetrahydro-1,3-oxazines have been performed in a vacuum and in the presence of solvent molecules like water and difluorodichloromethane. researchgate.net These calculations revealed that the inclusion of explicit solvent molecules is crucial for accurately reproducing experimental data. For instance, the calculated barrier for nitrogen inversion in 3-methyltetrahydro-1,3-oxazine matched the experimental NMR value only when a cluster of four difluorodichloromethane molecules was included in the model. researchgate.net

Furthermore, the steric bulk of the N-substituent directly influences the inversion barrier. The barrier to nitrogen inversion in N-substituted 1,3-oxazines decreases as the size of the substituent increases. researchgate.net This is rationalized by the fact that a larger substituent provides greater stabilization to the planar transition state of the inversion process, where steric interactions with the rest of the ring are minimized. researchgate.net

| Transition | ΔЕ≠ (0 K), kcal/mol | ΔH≠, kcal/mol | ΔG≠, kcal/mol | ΔS≠, cal mol⁻¹ K⁻¹ |

|---|---|---|---|---|

| Cₑ ⇄ Cₐ | 7.0 | 6.4 | 9.7 | -11.0 |

Influence of Substituent Effects on Ring Conformations

Substituents attached to the this compound ring exert a powerful influence on its conformational equilibrium. As with substituted cyclohexanes, there is a general preference for substituents to occupy the equatorial position to minimize destabilizing 1,3-diaxial steric interactions. libretexts.org However, in heterocycles like this compound, this steric preference can be modulated or even overridden by stereoelectronic effects.

For example, in 5-methyltetrahydro-1,3-oxazine, the equilibrium favors the chair conformer where the C5-methyl group is equatorial, while the N-H proton is axial. researchgate.net Similarly, 3,5-dimethyltetrahydro-1,3-oxazine preferentially adopts a chair conformation with an equatorial 5-methyl group. researchgate.net

The nature of the substituent on the nitrogen atom is particularly influential. For N-substituted 1,3-oxazines, a clear trend is observed with substituent size and solvent polarity. researchgate.net In the gas phase, smaller alkyl groups such as methyl, ethyl, and propyl tend to favor the axial position. researchgate.net Conversely, bulkier groups like isopropyl and tert-butyl force the equilibrium towards the equatorial conformer to avoid severe steric clashes. researchgate.net The choice of solvent can also shift this equilibrium; polar solvents tend to stabilize the equatorial conformer due to its larger dipole moment, often making it the predominant form in solution. researchgate.net

Specific substitution patterns can lead to distinct conformational outcomes. Studies on 5-nitro-tetrahydro-1,3-oxazines using NMR and dipole moment measurements have shown that these compounds consistently adopt a chair conformation with the nitro group in an axial orientation. pw.edu.pl The substituent on the nitrogen atom, however, shows variable orientation: methyl and ethyl groups are found to be axial, whereas the much larger tert-butyl and cyclohexyl groups occupy the equatorial position. pw.edu.pl

Intramolecular Interactions and Their Role in Conformational Stability

Computational analyses have underscored the importance of this balance of forces. The conformational preferences in di-substituted oxazinane rings are not determined by a single dominant factor but are "tuned" by a combination of weak van der Waals forces, electrostatic and dipole-dipole interactions, and potential intramolecular hydrogen bonds, which act in concert with steric and hyperconjugative effects. rsc.org

The stability of a molecule can be visualized using a Gibbs free energy landscape, where the most stable conformations reside in the lowest energy regions. nih.gov This type of analysis can quantify how specific intramolecular interactions contribute to the stabilization of a particular conformer.

In more complex systems, such as fused-ring structures, these interactions become even more critical. For instance, the cis-fusion of two oxazine (B8389632) rings has been observed to be favored due to stabilizing anomeric interactions within an O-N-O segment. mdpi.com The dynamic nature of these rings is often evident in their NMR spectra, where broadened signals can indicate conformational lability. This dynamic behavior is typically a result of a combination of the entire ring's inversion and the more localized, rapid inversion of the nitrogen atom. mdpi.com

Computational and Theoretical Investigations on 1,3 Oxazinane Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become an indispensable method for investigating the mechanisms of organic reactions and conformational preferences in molecules such as 1,3-oxazinane and its derivatives. escholarship.orgnih.govnih.gov This approach offers a balance between computational cost and accuracy, enabling the study of complex potential energy surfaces and reaction pathways. mdpi.comresearchgate.net

DFT calculations have been instrumental in elucidating reaction mechanisms involving the this compound ring. One notable application is in the study of the thermal amine-promoted isomerization of substituted oxazinane rings. nih.govrsc.org

Mechanistic studies show that this isomerization proceeds through the abstraction of a hydrogen atom from the C-3 position by an amine nitrogen atom. nih.govrsc.org This is followed by the re-recruitment of the hydrogen atom, which allows the oxazinane ring to remain intact while potentially leading to an isomeric conformer. nih.govrsc.org DFT calculations have successfully modeled this pathway and characterized the associated transition states. nih.govrsc.org

Furthermore, these computational models have provided evidence that steric effects are a critical factor in the transformation of oxazinane rings. nih.govrsc.org In the transition state of certain thermal amine-promoted transformations, steric strain is responsible for the breaking of the O-N bond, which can lead to a ring contraction, transforming the six-membered oxazinane ring into a five-membered ring. nih.govrsc.org The activation barriers for such reactions can be calculated to predict their feasibility under different conditions. researchgate.net

Table 1: Key Findings from DFT Mechanistic Studies of this compound Isomerization

| Process | Mechanistic Detail | Key Finding | Source |

|---|---|---|---|

| Isomerization | Abstraction and re-recruitment of C-3 hydrogen by an amine. | The oxazinane ring is preserved, leading to the same or an isomeric conformer. | nih.govrsc.org |

| Ring Transformation | O-N bond breaking in the transition state. | Steric effects can induce the transformation of the 6-membered ring to a 5-membered ring. | nih.govrsc.org |

The this compound skeleton typically adopts a chair conformation, which represents a low potential energy structure. arabjchem.org DFT and other quantum chemical calculations have been used extensively to map the conformational energy landscape of tetrahydro-1,3-oxazine and its derivatives, identifying various stable conformers and the pathways for their interconversion. researchgate.netresearchgate.net

The potential energy surface of tetrahydro-1,3-oxazine contains multiple minima corresponding to chair and twist conformers. researchgate.net The interconversion between the primary axial and equatorial chair conformers can occur through several independent pathways that involve these higher-energy twist forms as intermediates. researchgate.netresearchgate.net The transition states connecting these minima have been identified as having sofa, half-chair, and boat conformations. researchgate.net

For substituted derivatives like 3-methyltetrahydro-1,3-oxazine, the potential energy surface features eight distinct minima. researchgate.net The primary interconversion between the most stable chair conformers happens via several paths involving six different twist forms. researchgate.net DFT calculations have been used to determine the activation energies for these conformational transitions.

Table 2: Calculated Activation Parameters for Conformational Transitions of 3-Methyltetrahydro-1,3-oxazine

| Conformational Transition | ΔЕ‡ (0 K), kcal/mol | ΔH‡, kcal/mol | ΔG‡, kcal/mol | ΔS‡, cal mol K⁻¹ |

|---|---|---|---|---|

| C(a) ⇄ C(e) | 7.9 | 7.0 | 11.2 | -14.1 |

| 2,5-Т(а) ⇄ 2,5-Т(е) | 1.1 | 0.8 | 1.9 | -3.7 |

| 1,4-Т(а) ⇄ 1,4-Т(е) | 0.8 | 0.6 | 2.1 | -5.0 |

| C(e) ⇄ 1,4-Т(е) | 5.3 | 4.8 | 6.4 | -5.4 |

| C(e) ⇄ 3,6-Т(2) (е) | 7.2 | 6.5 | 8.8 | -7.7 |

Data sourced from a study performing conformational analysis using HF/6-31G(d), PBE/3z, and RI-МР2/λ2 simulation approximations. researchgate.net "C" denotes a chair conformer, and "T" denotes a twist conformer.

Ab Initio Molecular Orbital Calculations

Ab initio molecular orbital methods, which solve the electronic Schrödinger equation without empirical parameters, provide a rigorous framework for studying molecular systems. Nonempirical Restricted Hartree-Fock (RHF) calculations using basis sets like STO-3G and 6-31G(d) have been applied to investigate the conformational behavior of tetrahydro-1,3-oxazine. researchgate.net

These studies have revealed that the potential energy surface contains seven minima, which correspond to chair and twist conformers, and seven transition states with sofa, half-chair, and various boat conformations. researchgate.net These ab initio calculations also identified additional energy barriers to interconversion that arise from the pyramidal inversion of the nitrogen atom within the ring structure. researchgate.net The combination of these methods provides a detailed map of the pathways and energetics of conformational changes in the this compound ring system. researchgate.net

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations are a powerful tool for understanding the relationship between the electronic structure of a molecule and its chemical reactivity. researchgate.netresearchgate.net For this compound systems, methods like DFT are used to compute properties such as charge distribution, molecular orbital energies, and steric energies, which provide insights into reaction feasibility and selectivity. nih.govrsc.org

For instance, in the study of the amine-promoted transformation of oxazinane rings, the calculation of steric energy distribution on the molecular framework was used to explain the breaking of the intramolecular O-N bond. rsc.org Analysis of the charge distribution in heterocyclic systems can also reveal the most likely sites for nucleophilic or electrophilic attack, thereby explaining observed reactivity patterns. researchgate.net Theoretical calculations have been used to demonstrate the reactivity of various oxazine (B8389632) derivatives, correlating computed stability with experimental observations. researchgate.net

Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, Hyperconjugation)

Hydrogen Bonding: The this compound structure contains both hydrogen bond donors (N-H) and acceptors (O, N), allowing for the formation of intermolecular and intramolecular hydrogen bonds. These interactions play a significant role in stabilizing the crystal structure of oxazinane-containing compounds and can influence reaction outcomes. arabjchem.orgnih.gov

Hyperconjugation: Hyperconjugation, which involves the interaction of filled bonding orbitals with adjacent empty or partially filled orbitals, is a key stabilizing factor. frontiersin.org In substituted oxazinane rings, hyperconjugative interactions, alongside steric effects and other non-covalent forces like van der Waals, dipole-dipole, and electrostatic forces, collectively determine the conformational preferences of the molecule. nih.gov The stabilization energy gained from these delocalizations can be significant, in some cases comparable to the energy of conjugation effects, and is crucial for accurately modeling the system's energy landscape. nih.govfrontiersin.org

Advanced Applications of 1,3 Oxazinane in Chemical Sciences

1,3-Oxazinane as Versatile Building Blocks in Organic Synthesisorganic-chemistry.orgiitk.ac.in

The inherent reactivity and stereochemical potential of the this compound framework make it an attractive starting point for the synthesis of a variety of important organic molecules. organic-chemistry.orgiitk.ac.in Researchers have successfully utilized 1,3-oxazinanes as precursors and intermediates in the stereoselective synthesis of amino alcohols, unsaturated carbonyl systems, and complex amino acids. organic-chemistry.orgiitk.ac.in

Precursors for Chiral Amino Alcoholsorganic-chemistry.org

Chiral 1,3-aminoalcohols are crucial building blocks in the synthesis of pharmaceuticals and other biologically active compounds. nih.govsciengine.com 1,3-Oxazinanes serve as stable, cyclic precursors that can be readily converted to their corresponding N-H-1,3-aminoalcohols. organic-chemistry.org This transformation is often achieved through hydrolysis or cleavage of the aminal group under acidic conditions. iitk.ac.innih.gov

A notable method involves the highly efficient ruthenium-catalyzed stereospecific N-demethylative rearrangement of isoxazolidines to produce N-H-1,3-oxazinanes, which are then converted to the desired N-H-1,3-aminoalcohols. organic-chemistry.org Another approach utilizes the hydrolysis of non-racemic 1,3-oxazinanes, synthesized via a [4+2] cycloaddition of azetidines and carbonyl compounds, to yield enantiomerically enriched γ-amino alcohols. iitk.ac.in Furthermore, chiral 1,3-oxazinan-2-ones, synthesized from carbohydrate derivatives, have been established as useful intermediates for the synthesis of amino alcohols. nih.gov

The conversion of functionalized Boc-1,3-oxazinanes to N-Boc-1,3-aminoalcohols has also been demonstrated. nih.gov A simple treatment with trifluoroacetic acid (TFA) in tetrahydrofuran (B95107) (THF) effectively cleaves the aminal group, providing these valuable chiral intermediates. nih.gov

Intermediates for α,β-Unsaturated Carbonyl Systems and β-Ketoestersnih.gov

Derivatives of this compound have proven to be versatile intermediates for the synthesis of α,β-unsaturated carbonyl systems and β-ketoesters. nih.gov Specifically, this compound-2,4-diones, generated from a three-component reaction involving epoxides, carbon monoxide, and isocyanates, serve as key precursors to these functionalities. nih.govmdpi.com This multicomponent reaction, catalyzed by a [(salph)Al(THF)₂]⁺[Co(CO)₄]⁻ complex, provides a direct route to these valuable intermediates. nih.govmdpi.com The electrophilicity of the isocyanate component is crucial for the efficiency of this reaction, with aryl isocyanates bearing electron-withdrawing substituents affording excellent yields. mdpi.com

The resulting this compound-2,4-diones can then be transformed into α,β-unsaturated carbonyl compounds and β-ketoesters through various synthetic manipulations. nih.govmdpi.com This methodology highlights the utility of the this compound scaffold in constructing complex carbonyl-containing molecules.

Synthesis of β²- and β³-Amino Acidsnih.govnih.gov

β²- and β³-Amino acids are important components of peptidomimetics and various pharmaceutical agents. nih.govnih.gov A highly effective and versatile method for the synthesis of these non-canonical amino acids utilizes Boc-protected 1,3-oxazinanes as chiral building blocks. nih.govnih.govresearchgate.net

The core of this strategy involves a regio- and enantiodivergent functionalization of a Boc-1,3-oxazinane. nih.govnih.gov This is achieved through a one-pot sequence consisting of a sparteine-mediated enantioselective lithiation, followed by transmetallation to zinc, and a subsequent direct or migratory Negishi coupling with an organic electrophile. nih.govnih.gov The regioselectivity of the Negishi coupling is highly dependent on the ligand used, allowing for the selective functionalization at either the C4 or C5 position of the oxazinane ring. nih.gov

The resulting C4- and C5-functionalized Boc-1,3-oxazinanes are then converted into the desired β²- and β³-amino acids. nih.govnih.gov This involves cleavage of the aminal group to give the corresponding N-Boc-1,3-aminoalcohols, followed by oxidation to the carboxylic acid. nih.gov The choice of sparteine (B1682161) enantiomer during the initial lithiation step dictates the final stereochemistry, providing access to both (R) and (S) configurations of the target amino acids. nih.govnih.gov

A separate approach utilizes 4-substituted-1,3-oxazinan-6-ones as a scaffold for producing functionally substituted β²,²,³-amino acids and cyclic β²,³-amino acids. latrobe.edu.au This method involves the enolization of the 1,3-oxazinan-6-one and subsequent interception with various electrophiles to create highly substituted products. latrobe.edu.au

Application in Combinatorial Synthesisresearchgate.net

The development of building blocks suitable for combinatorial chemistry is essential for the rapid generation of compound libraries for drug discovery and other applications. 3-Boc-(1,3)-oxazinane (Box)-protected amino aldehydes have been developed as such building blocks, derived from the large pool of chiral amino acids. researchgate.net

These α-amino aldehydes are protected as their acid-labile 3-Boc-(1,3)-oxazinanes, a protection strategy that proceeds with minimal epimerization. researchgate.net The amino group of these masked aldehydes can be further functionalized, for instance, by conversion to a pentafluorophenyl carbamate (B1207046) to act as a urea (B33335) precursor. researchgate.net These building blocks have been successfully incorporated at the N-terminus of resin-supported dipeptides. researchgate.net Subsequent treatment with acid quantitatively liberates the aldehyde, allowing for further reactions, such as intramolecular Pictet-Spengler reactions. researchgate.net

Integration into Nucleic Acid Analogues and Related Biomoleculesresearchgate.netnih.gov

The unique conformational properties and chemical reactivity of the this compound ring have led to its incorporation into nucleic acid analogues, creating novel backbone modifications with interesting and potentially useful properties. researchgate.netnih.gov

Development of Modified Oligonucleotide Backbones (e.g., MOANAs)researchgate.netnih.gov

N-Methoxy-1,3-oxazinane Nucleic Acids (MOANAs) are a class of modified oligonucleotides where a (2R,3S)-4-(methoxyamino)butane-1,2,3-triol residue is incorporated into the nucleic acid backbone. researchgate.netnih.govrsc.org This modification allows for the post-synthetic introduction of various base moieties. researchgate.netrsc.org

The key reaction involves the formation of an N-methoxy-1,3-oxazinane ring through the condensation of the methoxyamino function of the backbone scaffold with an aldehyde, which serves as the nucleobase surrogate. researchgate.netnih.gov In this construct, the oxazinane ring formally replaces the furanose sugar of natural nucleosides. researchgate.netrsc.org This reaction is reversible under mildly acidic conditions (pH 5.5), which allows for dynamic combinatorial chemistry approaches and templated, sequence-specific incorporation of nucleobase analogues. researchgate.netnih.govnih.gov Adjusting the pH to neutral "freezes" the product mixture. nih.gov

This methodology has been successfully used to incorporate aldehyde derivatives of nucleobases like 9-deazaadenine and uracil (B121893) into hairpin oligonucleotides. nih.gov The stability of the resulting conjugates was found to follow the rules of Watson-Crick base pairing, highlighting the potential of MOANAs in creating functional nucleic acid analogues. nih.gov The feasibility of this approach has been demonstrated with a variety of aromatic and aliphatic aldehydes, showcasing its versatility for creating base-modified oligonucleotides. rsc.org

Below is a table summarizing the key features of MOANA synthesis.

| Feature | Description |

| Backbone Scaffold | (2R,3S)-4-(methoxyamino)butane-1,2,3-triol |

| Reaction | Reversible condensation with an aldehyde |

| Ring System Formed | N-methoxy-1,3-oxazinane |

| Function of Aldehyde | Nucleobase surrogate |

| Control of Reaction | pH-dependent (reversible at pH 5.5, stable at neutral pH) |

| Application | Post-synthetic modification of oligonucleotides, dynamic combinatorial chemistry |

Investigation of Watson-Crick Base Pairing with this compound Analogues

The principles of Watson-Crick base pairing are fundamental to the structure and function of nucleic acids. Researchers have developed synthetic analogues to probe and manipulate these interactions. One such innovative approach involves the use of N-methoxy-1,3-oxazinane nucleic acids (MOANAs). utupub.fi In these systems, the this compound ring acts as a surrogate for the natural ribose sugar. researchgate.net

MOANAs are incorporated into oligonucleotides using a (2R,3S)-4-(methoxyamino)butane-1,2,3-triol building block via standard phosphoramidite (B1245037) chemistry. researchgate.net This modified unit contains a reactive methoxyamino group. Post-synthesis, this group can react reversibly with various aldehydes under mildly acidic conditions. researchgate.netresearchgate.net This condensation reaction forms a 2-aryl-N-methoxy-1,3-oxazinane, where the aldehyde effectively functions as a synthetic nucleobase. researchgate.netnih.gov

The fascinating aspect of this system is that the efficiency and selectivity of this "base-filling" reaction are dictated by the nucleobase on the opposite strand of a DNA or RNA duplex. researchgate.net The formation of the this compound analogue is template-dependent, adhering to the rules of Watson-Crick base pairing. researchgate.netresearchgate.net For instance, research has shown that 9-formyl-9-deazaadenine, an aldehyde analogue of adenine, demonstrates high affinity and selectivity when positioned opposite a thymine (B56734) residue in a DNA duplex. researchgate.netnih.gov This selectivity arises from a combination of favorable hydrogen bonding and stacking interactions, mimicking the natural A-T pair. researchgate.net Conversely, aldehydes with poor hydrogen-bonding capabilities or smaller stacking surfaces, like indole-3-carbaldehyde or 5-formyluracil, show significantly lower affinity and selectivity. nih.gov

This dynamic combinatorial chemistry approach allows for the sequence-specific incorporation of diverse functional molecules (as aldehydes) into nucleic acid structures, providing a powerful tool for studying molecular recognition within a double-helical context. nih.govrsc.org

Research in Energetic Materials Design and Synthesis

The compact and stable framework of the this compound ring, coupled with multiple sites for functionalization, makes it an attractive scaffold for the design of advanced energetic materials. researchgate.netnih.gov While research in this specific area is less extensive compared to other heterocyclic systems like 1,3,5-triazinane, recent studies have highlighted its significant potential. researchgate.netresearchgate.net

The synthesis of energetic this compound derivatives often begins with a Mannich condensation reaction to form the core heterocyclic structure. researchgate.netnih.gov Subsequent steps involve the introduction of explosophoric groups, primarily nitro (—NO₂) and azido (B1232118) (—N₃) functionalities.

Two notable examples of energetic compounds derived from this scaffold are 3,5,5-trinitro-1,3-oxazinane (B14429030) (TNTON) and 5-azido-3,5-dinitro-1,3-oxazinane (ADTON). researchgate.netnih.gov These compounds have been synthesized in good yields and exhibit distinct and promising properties for different applications. nih.gov Another derivative, (3,5-dinitro-1,3-oxazinan-5-yl) methyl nitrate (B79036) (TNOP), has also been synthesized and studied, showing potential as a melt-cast explosive due to its low melting point and excellent insensitivity. researchgate.net

The introduction of these energy-rich groups onto the this compound framework leads to materials with high densities and detonation velocities. researchgate.net The properties of these derivatives underscore the potential of the this compound skeleton in creating novel high-performance energetic materials.

Table 1: Properties of Selected Energetic this compound Derivatives

| Compound | Acronym | Melting Point (°C) | Decomposition Point (°C) | Density (g·cm⁻³) | Key Feature | Reference |

|---|---|---|---|---|---|---|

| 3,5,5-trinitro-1,3-oxazinane | TNTON | 89 | 231 | - | Good thermal stability and high insensitivity | nih.gov |

| 5-azido-3,5-dinitro-1,3-oxazinane | ADTON | - | - | High | Low glass transition temperature (−46 °C) | nih.gov |

The incorporation of nitro and azido groups is critical for tuning the energetic properties of the this compound core. These strategies typically follow the initial formation of the heterocyclic ring.

Nitration: Nitro groups are introduced onto both nitrogen and carbon atoms of the ring through nitrolysis or other nitration reactions. nih.gov For example, the synthesis of TNTON involves processes that install nitro groups at the N-3 and C-5 positions of the oxazinane ring. researchgate.netnih.gov The presence of multiple nitro groups significantly increases the oxygen balance and energy content of the molecule.